1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE
Description
1-(3,4-Dipropoxybenzenesulfonyl)piperidine is a sulfonamide derivative featuring a piperidine ring attached to a benzenesulfonyl group substituted with two propoxy groups at the 3- and 4-positions. These features influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, such as receptor binding and cytotoxicity .
Properties
IUPAC Name |
1-(3,4-dipropoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-3-12-21-16-9-8-15(14-17(16)22-13-4-2)23(19,20)18-10-6-5-7-11-18/h8-9,14H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZGDLCLVKQSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE involves several steps. One common synthetic route includes the reaction of piperidine with 3,4-dipropoxybenzenesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of piperidine derivatives with reduced sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.
Scientific Research Applications
1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dipropoxy substituents may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various receptors and ion channels, modulating their function.
Comparison with Similar Compounds
Piperidine-Containing Alkaloids from Piper nigrum
Compounds like pellitorine (1) and piperine (2) from Piper nigrum share the piperidine backbone but differ in substituents and functional groups (Table 1).
Key Differences :
- Substituent Effects : The 3,4-dipropoxy groups increase lipophilicity (predicted logP ~3–4) relative to the methylenedioxy group (logP ~2.5), impacting membrane permeability and metabolic stability .
- Bioactivity : While Piper nigrum alkaloids exhibit cytotoxicity and insecticidal activity, sulfonamide derivatives like the target compound may prioritize enzyme inhibition (e.g., carbonic anhydrase) due to their sulfonyl moieties .
Sulfonylpiperidine Derivatives
Compounds with sulfonylpiperidine cores but varying substituents highlight structural diversity (Table 2).
Key Insights :
Piperidine Derivatives in Neuropharmacology
Compounds like 1-(1-phenylcyclohexyl)piperidine (PCP analogs) share the piperidine ring but differ in substitution (Table 3).
Contrasts :
- Receptor Targets : PCP analogs act as NMDA receptor antagonists, while sulfonylpiperidines may target sulfonate-binding enzymes (e.g., kinases, proteases) .
- Toxicity : PCP derivatives show acute neurotoxicity and dependence liability, whereas sulfonamide analogs are typically safer with optimized substituents .
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